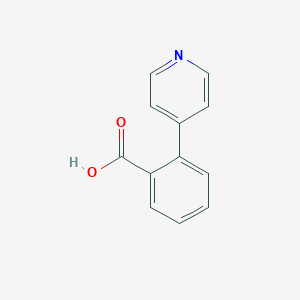
o-(Methylthio)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(Methylthio)acetophenone, also known as 4-(Methylthio)acetophenone or 4-MTAP, is a sulfur-containing organic building block . It is a key intermediate in drug synthesis .
Synthesis Analysis
Acetophenone, the parent compound of this compound, has been utilized in the synthesis of many heterocyclic compounds . It is commercially available and is an ideal synthon for multicomponent reactions, including three- and four-component reactions .Molecular Structure Analysis
The molecular formula of this compound is C9H10OS . Its molecular weight is 166.24 g/mol . The IUPAC name is 1-(4-methylsulfanylphenyl)ethanone .Chemical Reactions Analysis
Acetophenone, the parent compound of this compound, has been applied in the structure of different types of heterocyclic frameworks . A range of heterocyclic compounds from acetophenone involving five-, six-, seven-membered rings through three-, four-component reactions, are presented .Applications De Recherche Scientifique
Green Synthesis Processes
o-(Methylthio)acetophenone plays a crucial role in the development of green synthesis processes. For instance, it is used in the Friedel–Crafts acylation of thioanisole to produce 4-(methylthio)acetophenone, which is a drug intermediate for the synthesis of Vioxx (Rofecoxib), a selective COX-2 inhibitor. Research has focused on replacing corrosive and polluting acid catalysts with environmentally friendly heterogeneous catalysts, such as Amberlyst-15, a cation exchange resin, to mitigate pollution problems related to catalyst disposal and acidic effluent treatment (Yadav & Bhagat, 2005).
Insecticidal Activities
Novel oxime ether pyrethroids synthesized from 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers have shown notable insecticidal activity against Homopteran and Lepidopteran pests. This demonstrates this compound derivatives as promising candidates for developing commercial insecticides (Liu et al., 2005).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies of some p-substituted α-methylthio-α-diethoxyphosphorylacetophenones have contributed to the understanding of their structural properties and the interactions stabilizing their conformations. These studies provide valuable insights into the design and synthesis of novel compounds with targeted properties (Reis et al., 2006).
Synthesis of Heterocyclic Compounds
Research has also explored the synthesis of o-methylthio and o-methylselenobenzoic acids, leading to the derivation of benzaldehydes, benzophenones, and acetophenones. These compounds serve as precursors for the synthesis of thio-1 and seleno-1 coumarins and other heterocyclic compounds, demonstrating the versatility of this compound derivatives in organic synthesis (Ruwet & Renson, 2010).
Liquid Phase Acetylation
The liquid phase acetylation of thioanisole with acetic anhydride to produce p-(methylthio)acetophenone (4-MTAP) using H-beta catalyst highlights another significant application. This process emphasizes the role of solid acid catalysts in achieving high product selectivity and conversion efficiency, contributing to the development of more sustainable and efficient chemical processes (Sawant & Halligudi, 2004).
Mécanisme D'action
Target of Action
o-(Methylthio)acetophenone is a sulfur-containing organic building block . It is a key intermediate in drug synthesis . It has been found to exhibit inhibitory effects against certain fungi, suggesting that its primary targets may be components of the fungal cell .
Mode of Action
It has been suggested that the compound can change the permeability of the cell membrane and affect the growth of the hyphae, causing their death . This indicates that this compound may interact with its targets by disrupting normal cell functions, leading to cell death.
Biochemical Pathways
For example, by altering cell membrane permeability, it could disrupt nutrient uptake and waste removal, leading to cell death .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including the specific metabolic pathways present in the organism and the compound’s chemical stability .
Result of Action
The primary result of this compound’s action is the death of fungal cells. This is likely due to the compound’s disruptive effects on cell membrane permeability and hyphal growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s effectiveness may be affected by the presence of other substances that can interact with it or alter its stability. Additionally, factors such as temperature, pH, and the presence of light could potentially affect the compound’s stability and activity .
Analyse Biochimique
Biochemical Properties
It is known that o-(Methylthio)acetophenone is a key intermediate in drug synthesis , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the process.
Molecular Mechanism
It is known to be a key intermediate in drug synthesis , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propriétés
IUPAC Name |
1-(2-methylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAPAQBFRRLPCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447167 |
Source


|
| Record name | 1-[2-(Methylsulfanyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1441-97-0 |
Source


|
| Record name | 1-[2-(Methylsulfanyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(methylsulfanyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
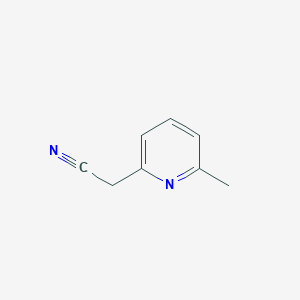
![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)
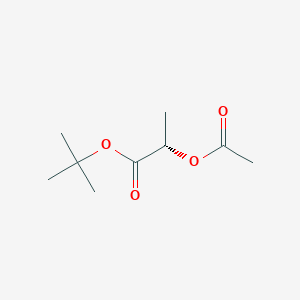
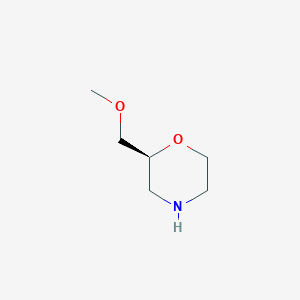
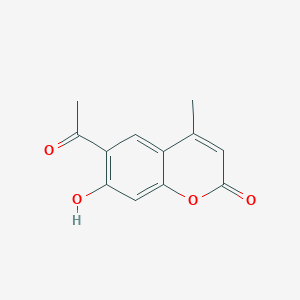


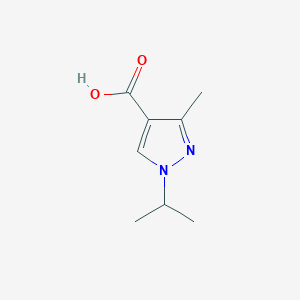

![2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B169788.png)



